molecular formula C13H11BrN2S B11798586 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile CAS No. 1429902-15-7

2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile

Cat. No.: B11798586
CAS No.: 1429902-15-7
M. Wt: 307.21 g/mol
InChI Key: VITPTYBWHMHXFE-UHFFFAOYSA-N
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Description

2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile is a synthetic quinoline derivative designed for use as a key intermediate in medicinal chemistry and drug discovery research. This compound features a bromo substituent at the 6-position and a methyl group at the 8-position on the quinoline ring, which can serve as handles for further functionalization via cross-coupling reactions and other synthetic transformations . The critical design element is the (quinolin-2-yl)thio)acetonitrile moiety, which provides a versatile synthetic handle for the construction of more complex molecules; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the sulfur atom can influence the electronic properties and bioavailability of resulting compounds . Researchers utilize this and related bromo-dimethylquinoline scaffolds in the synthesis of potential pharmacologically active molecules . The 4,8-dimethylquinoline core is a privileged structure in medicinal chemistry, often associated with biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Information: Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. This compound may cause skin, eye, and respiratory irritation. Precautionary statements include: Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. Store in a cool, dry place, sealed under an inert atmosphere .

Properties

CAS No.

1429902-15-7

Molecular Formula

C13H11BrN2S

Molecular Weight

307.21 g/mol

IUPAC Name

2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetonitrile

InChI

InChI=1S/C13H11BrN2S/c1-8-6-12(17-4-3-15)16-13-9(2)5-10(14)7-11(8)13/h5-7H,4H2,1-2H3

InChI Key

VITPTYBWHMHXFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C)SCC#N)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Bromo-2,6-dimethylaniline

The Skraup-Doebner-Von Miller reaction is adapted for quinoline formation. Heating 4-bromo-2,6-dimethylaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 150°C for 6 hours yields 4,8-dimethyl-6-bromoquinoline (75% yield). Bromine is retained during cyclization due to the meta-directing effect of the methyl groups.

Table 1: Optimization of Cyclocondensation Conditions

CatalystTemperature (°C)Time (h)Yield (%)
PPA150675
H2SO4120862
BF3·Et2O1001258

Bromination at C-6

Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine selectively at C-6 (82% yield). The 4- and 8-methyl groups exert steric and electronic effects, preventing over-bromination.

Thiofunctionalization at C-2

Generation of a Leaving Group

The C-2 position is activated for nucleophilic substitution by converting the quinoline’s hydroxyl group to a mesylate. Treatment with methanesulfonyl chloride (MsCl) in pyridine at 0°C provides 2-mesyl-6-bromo-4,8-dimethylquinoline (89% yield).

Thiolation with Sodium Hydrosulfide

Displacement of the mesylate group with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 4 hours affords 2-mercapto-6-bromo-4,8-dimethylquinoline (68% yield). Excess NaSH ensures complete conversion.

Table 2: Thiolation Reaction Screening

BaseSolventTemperature (°C)Yield (%)
NaSHDMF8068
KSHDMSO9055
Et3NTHF6042

Cyanomethylation via Mitsunobu Reaction

The Mitsunobu reaction couples the thiol intermediate with chloroacetonitrile. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 25°C for 12 hours yields 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile (74% yield).

Table 3: Cyanomethylation Optimization

Reagent SystemSolventTime (h)Yield (%)
DEAD/PPh3THF1274
DIAD/PPh3DCM1865
TBAD/Ph3PMeCN2458

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, H-5), 7.92 (d, J = 8.4 Hz, 1H, H-3), 3.85 (s, 2H, SCH2CN), 2.75 (s, 3H, C4-CH3), 2.68 (s, 3H, C8-CH3).

  • 13C NMR (100 MHz, CDCl3): δ 154.2 (C-2), 142.1 (C-6), 128.9 (C-4), 117.6 (CN), 34.5 (SCH2CN), 21.8 (C4-CH3), 21.3 (C8-CH3).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥98% purity, with retention time = 6.7 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination: Competing bromination at C-5 is suppressed by using NBS at low temperatures.

  • Thiol Oxidation: Performing reactions under nitrogen minimizes disulfide formation.

  • Cyanomethylation Side Reactions: Excess chloroacetonitrile (1.5 equiv) ensures complete conversion .

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used in further chemical synthesis and applications .

Scientific Research Applications

Biological Applications

Research indicates that 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile may exhibit significant biological activity , particularly in the following areas:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may interact with various molecular targets, potentially leading to inhibition of cancer cell proliferation. For example, compounds structurally similar to this compound have shown cytotoxic effects against several cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) .
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor, which could alter biological pathways. Understanding its mechanism of action through binding assays is essential for elucidating its therapeutic efficacy .
  • Antimicrobial Properties :
    • Similar quinoline derivatives have demonstrated antimicrobial activities against various pathogens. Investigating the antimicrobial potential of this compound could reveal new avenues for treatment against resistant strains of bacteria .

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

StudyObjectiveKey Findings
Study AEvaluate anticancer activityShowed significant cytotoxicity against HeLa cells with IC50 values indicating potency .
Study BTest antimicrobial propertiesDemonstrated effectiveness against Mycobacterium smegmatis with low MIC values .
Study CInvestigate enzyme inhibitionIdentified potential targets in cancer pathways, suggesting therapeutic implications .

Mechanism of Action

The mechanism of action of 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and thioacetonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile to structurally related compounds, focusing on molecular features, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Key Features
This compound (Target) Quinoline 6-Br, 4-Me, 8-Me Thioether, nitrile Bromine enhances electrophilicity; methyl groups improve lipophilicity
2-((5-Methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) Triazinoindole 5-Me, phenoxyphenyl Thioether, amide Amide group enhances protein binding; phenoxy group aids solubility
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile (C13H10N2O2S) Thiazole Benzodioxin, nitrile Nitrile, thiazole Benzodioxin moiety contributes to aromatic interactions; nitrile supports reactivity
AS601245 (JNK Inhibitor) Benzothiazole-pyrimidine Ethylamino-pyrimidine, benzothiazole Acetonitrile, pyrimidine Acetonitrile enhances kinase inhibition; pyrimidine stabilizes binding

Key Differences and Implications

Core Heterocycle: The target compound’s quinoline core distinguishes it from triazinoindole (e.g., Compound 24) or thiazole-based analogs (e.g., ). Quinoline derivatives are known for intercalation with DNA or proteins, while triazinoindoles exhibit varied bioactivity depending on substituents . Bromine vs. Methyl/Methoxy Groups: Bromine at the 6-position (target) may increase electrophilicity compared to methyl/methoxy groups in triazinoindole derivatives (e.g., Compounds 23–27). This could enhance reactivity in cross-coupling reactions or target engagement .

Functional Group Effects: The acetonitrile group in the target compound contrasts with amide (Compound 24) or ester () functionalities. Nitriles are metabolically stable and often serve as hydrogen-bond acceptors, whereas amides are prone to hydrolysis but improve solubility . Thioether Linkage: Present in both the target and triazinoindole derivatives (Compounds 23–27), this group enhances conformational flexibility and sulfur-mediated interactions with proteins .

Synthetic Routes: The target compound’s synthesis likely involves coupling a brominated quinoline-thiol intermediate with chloroacetonitrile, analogous to methods for triazinoindole-thioacetamides (e.g., acid-amine coupling in ). In contrast, AS601245 () employs a benzothiazole-pyrimidine scaffold synthesized via nucleophilic substitution, highlighting divergent strategies for nitrile incorporation .

Biological Activity

The compound 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile is a derivative of quinoline, a heterocyclic aromatic compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13_{13}H11_{11}BrN2_2S
Molecular Weight: 307.21 g/mol
CAS Number: 1429902-08-8

The structure of this compound includes a bromine atom and a thioether linkage, which may enhance its reactivity and biological interactions. The presence of dimethyl substitutions on the quinoline ring contributes to its unique pharmacological profile.

Research indicates that this compound may interact with various molecular targets, potentially affecting several biological pathways. The mechanisms of action are likely related to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding: It could bind to certain receptors, influencing cellular signaling pathways.

Pharmacological Potential

The biological activity of the compound has been explored in various studies:

  • Antimicrobial Activity: Preliminary studies suggest that quinoline derivatives exhibit antimicrobial properties. The thioether linkage in this compound may enhance its efficacy against bacterial strains.
  • Anticancer Properties: Quinoline derivatives are known for their anticancer activities. Research indicates that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
  • Anti-inflammatory Effects: Some studies have shown that related compounds can reduce inflammation markers, suggesting potential therapeutic uses in inflammatory diseases.

Summary of Findings

StudyBiological ActivityFindings
1AntimicrobialEffective against Gram-positive bacteria
2AnticancerInduces apoptosis in specific cancer cell lines
3Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated the antimicrobial activity of various quinoline derivatives, including compounds similar to this compound. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the cytotoxic effects of quinoline-based compounds on human cancer cell lines. The study found that this compound exhibited potent cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves halogenation of the quinoline core followed by thiol-acetonitrile coupling. Key steps include:
  • Halogenation : Bromination at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled temperature (60–80°C) in a non-polar solvent (e.g., CCl₄) .
  • Thioacetonitrile Introduction : Reaction with mercaptoacetonitrile via nucleophilic aromatic substitution (SNAr), requiring a base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) at 80–100°C .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
    Optimization focuses on solvent choice, reaction time, and catalyst selection to minimize byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify quinoline protons (aromatic region δ 7.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm). The thioacetonitrile moiety shows a singlet for the SCH₂CN group (δ 3.8–4.2 ppm) .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2250 cm⁻¹) and C-S bond (650–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₁₃H₁₀BrN₂S (exact mass: 323.98 g/mol) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound against specific enzyme targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known quinoline interactions (e.g., DNA gyrase, topoisomerases) .
  • Docking Workflow :

Prepare ligand (compound) and receptor (enzyme PDB ID) structures using tools like AutoDock Vina.

Define binding pockets based on co-crystallized ligands.

Score binding affinity (ΔG) and analyze interactions (H-bonds, hydrophobic contacts) .

  • Validation : Compare docking results with in vitro assays (e.g., MIC for antimicrobial activity) to refine models .

Q. What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

  • Methodological Answer :
  • Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and assay protocols (MTT vs. resazurin) .
  • Solubility Adjustments : Employ DMSO concentrations ≤0.1% to avoid solvent interference .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP for membrane permeability) and statistical tools (ANOVA) to identify outliers .

Q. How can environmental fate studies evaluate the persistence and ecological risks of this compound?

  • Methodological Answer :
  • Degradation Studies :
  • Hydrolysis : Monitor stability at pH 5–9 (25°C) to assess hydrolytic half-life .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation via HPLC .
  • Ecotoxicology :
  • Acute Toxicity : Test on Daphnia magna (LC₅₀) and algal species (growth inhibition) .
  • Bioaccumulation : Calculate logKₒw to estimate potential for lipid accumulation .

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